
3-fluoro-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position and two methyl groups at the N and 2-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,2-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are 3-fluorobenzoic acid and N,N-dimethylamine.
科学的研究の応用
3-Fluoro-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-fluoro-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-Dimethylbenzamide: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
3-Fluorobenzamide: Lacks the N,N-dimethyl substitution, affecting its solubility and interaction with biological targets.
Uniqueness
3-Fluoro-N,2-dimethylbenzamide is unique due to the combined presence of the fluorine atom and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it valuable in various research applications .
特性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC名 |
3-fluoro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H10FNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) |
InChIキー |
GWJGGOZDIURQHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




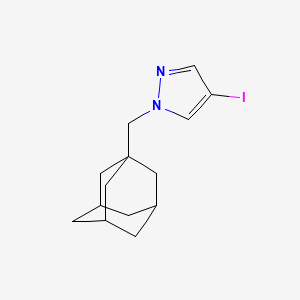
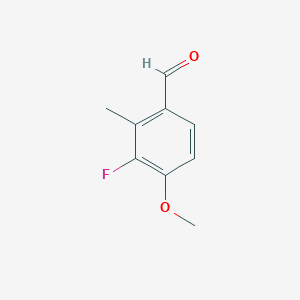


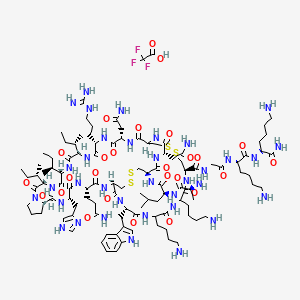
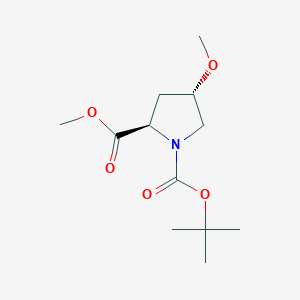


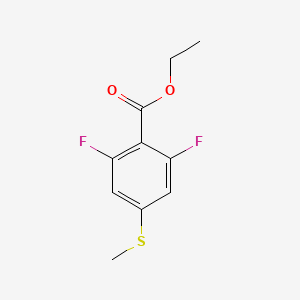
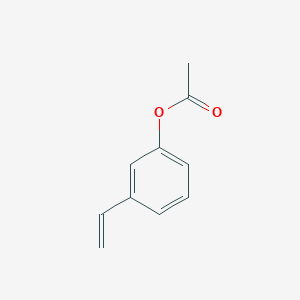

![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
